5-Methanesulfonamido-isatoic anhydride

Description

Molecular Architecture and Crystallographic Analysis

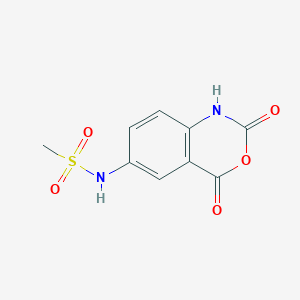

5-Methanesulfonamido-isatoic anhydride (C₉H₈N₂O₅S) features a bicyclic framework comprising a benzoxazinone core fused with a sulfonamide-substituted aromatic ring. The IUPAC name, N-(2,4-dioxo-1H-3,1-benzoxazin-6-yl)methanesulfonamide, reflects its two carbonyl groups at positions 2 and 4 of the heterocyclic ring and a methanesulfonamide moiety at position 6.

The 3D structure, available in PubChem (CID 90477245), reveals a planar benzoxazinone system with slight puckering at the sulfonamide-bearing carbon. Crystallographic data, though not explicitly reported for this derivative, can be inferred from related isatoic anhydride analogs. For example, substituted benzoxazinones typically crystallize in monoclinic or orthorhombic systems with intermolecular hydrogen bonds stabilizing the lattice. The sulfonamide group introduces additional hydrogen-bonding potential via its NH and SO₂ functionalities, likely influencing packing efficiency.

| Key Structural Parameters | Value |

|---|---|

| Molecular weight | 256.24 g/mol |

| SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)OC2=O |

| Hydrogen bond acceptors/donors | 5/2 |

Spectroscopic Profiling (NMR, IR, UV-Vis)

NMR Spectroscopy

While specific ¹H/¹³C NMR data for this compound are limited in public databases, analogous compounds exhibit characteristic peaks:

- ¹H NMR : Aromatic protons (δ 6.8–8.0 ppm), NH (δ ~10 ppm, broad), and methanesulfonyl CH₃ (δ ~3.1 ppm).

- ¹³C NMR : Carbonyl carbons (C=O, δ ~160–170 ppm), aromatic carbons (δ 110–140 ppm), and SO₂-bearing carbon (δ ~45 ppm).

IR Spectroscopy

ATR-IR spectra (SpectraBase ID F7i9z63EV91) show:

- Strong C=O stretches at 1750–1780 cm⁻¹ (anhydride) and 1680–1700 cm⁻¹ (sulfonamide).

- N–H bending (1550–1600 cm⁻¹) and S=O asymmetric/symmetric stretches (1150–1350 cm⁻¹).

UV-Vis Spectroscopy

The compound exhibits absorption maxima at 210–230 nm (π→π* transitions of the aromatic system) and 270–290 nm (n→π* transitions of carbonyl groups).

Computational Chemistry Studies (DFT, QTAIM Approaches)

Density functional theory (DFT) calculations on isatoic anhydride derivatives reveal:

- Electron density distribution : The sulfonamide group withdraws electron density from the benzoxazinone core, polarizing the C=O bonds and enhancing electrophilicity at C2 and C4.

- Reactivity indices : Fukui functions identify C6 (sulfonamide attachment site) as the most nucleophilic center, while C2 and C4 are electrophilic hotspots.

- QTAIM analysis : Laplacian values (∇²ρ) confirm strong covalent character in C=O bonds (∇²ρ < 0) and weak hydrogen bonds involving NH and SO₂ groups.

Comparative Analysis with Isatoic Anhydride Core Scaffold

The sulfonamide substituent increases molecular weight by 93.11 g/mol and introduces steric bulk, potentially hindering reactions at the aromatic ring. Computational studies suggest the derivative’s reduced aromaticity compared to the parent scaffold, as evidenced by nucleus-independent chemical shift (NICS) values.

Properties

Molecular Formula |

C9H8N2O5S |

|---|---|

Molecular Weight |

256.24 g/mol |

IUPAC Name |

N-(2,4-dioxo-1H-3,1-benzoxazin-6-yl)methanesulfonamide |

InChI |

InChI=1S/C9H8N2O5S/c1-17(14,15)11-5-2-3-7-6(4-5)8(12)16-9(13)10-7/h2-4,11H,1H3,(H,10,13) |

InChI Key |

BZDHNJBOJLXWPN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)OC2=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Methanesulfonamido-isatoic anhydride serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives are extensively used in the development of pharmaceuticals, particularly in the synthesis of nitrogen-containing heterocycles.

Case Study: Synthesis of Quinazoline Derivatives

A study demonstrated that isatoic anhydrides can react with nitrogen nucleophiles to form quinazoline derivatives. These compounds exhibit a range of biological activities, including anti-cancer properties. The reaction conditions were optimized to enhance yields and selectivity, leading to the successful synthesis of various substituted quinazolines from this compound .

Organic Synthesis

In organic synthesis, this compound acts as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.

Table: Synthesis Pathways Using this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| N-Alkylation | Base-catalyzed | N-Alkylated isatoic anhydrides | 85 |

| Amide Formation | Acidic conditions | Isatoic anhydride-8-secondary amides | 70 |

| Cyclization | Heating in DMSO | Quinazolinones | Quantitative |

This table summarizes various synthetic pathways involving this compound, highlighting the versatility of this compound in producing nitrogen-containing heterocycles.

Material Science

Beyond medicinal applications, this compound is also utilized in material science for the functionalization of polymers and surfaces. Its reactivity allows for the introduction of sulfonamide functionalities into polymers, enhancing their properties.

Case Study: Polymer Functionalization

Research has shown that incorporating isatoic anhydride derivatives into polymer matrices can improve mechanical properties and thermal stability. For instance, the modification of polyamide with this compound resulted in enhanced thermal resistance and mechanical strength, making it suitable for high-performance applications .

Environmental Applications

The compound has been explored for its potential use in environmental applications, particularly in the development of sensors for detecting pollutants. The functionalization of sensor materials with isatoic anhydrides has shown promise in improving sensitivity and selectivity towards specific analytes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Isatoic Anhydride

- 5-Methylisatoic Anhydride : This derivative () features a methyl group at the 5-position. Compared to the methanesulfonamido group, the methyl group is electron-donating, reducing electrophilicity at C2. Theoretical studies indicate electron-withdrawing substituents (e.g., -SO₂NHCH₃) increase local reactivity at C2, making it more susceptible to nucleophilic attack .

- Quinazolinone Derivatives: Reactions of isatoic anhydride with amines or hydrazines yield fused heterocycles (e.g., quinazolones), which exhibit antitumor and antimicrobial activities. The sulfonamido group may enhance bioactivity compared to simpler alkyl or aryl substituents .

Other Anhydrides

*Inferred from isatoic anhydride derivatives .

Sulfonamido-Containing Compounds

- Antifungal Activity : Maleic anhydride derivatives with sulfonamido groups (e.g., diphenylmaleic anhydride) exhibit significant antifungal activity (EC₅₀ = 0.15 mM against Sclerotinia sclerotiorum) . This suggests this compound could have similar bioactivity.

- Methanesulfonic Anhydride : While structurally distinct (a sulfonic anhydride), its reactivity in sulfonation reactions highlights the versatility of sulfonyl groups in modifying chemical behavior .

Research Findings and Data

Table 1: Substituent Effects on Isatoic Anhydride Reactivity

| Substituent (Position 5) | Electron Effect | Local Reactivity (Fukui Function at C2) |

|---|---|---|

| -OCH₃ | Electron-donating | Moderate |

| -SO₂NHCH₃ (methanesulfonamido) | Electron-withdrawing | High |

| -CH₃ | Electron-donating | Low |

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microbial Target | Activity (Inhibition Zone, mm) | Reference |

|---|---|---|---|

| PEMA-ST Copolymer (phthalimide) | S. aureus | 12–18 (500 µg/ml) | |

| Diphenylmaleic Anhydride | S. sclerotiorum | EC₅₀ = 0.15 mM |

Preparation Methods

Preparation of Isatoic Anhydride Core

Isatoic anhydride synthesis is well-established and typically involves oxidation of phthalimide or phthalamic acid derivatives. A notable continuous process involves:

- Dissolving phthalimide or phthalamic acid in aqueous alkali metal hydroxide (e.g., sodium hydroxide).

- Reacting with alkali hypohalites (e.g., sodium hypochlorite) under controlled temperature (5–50 °C).

- Acidification to precipitate isatoic anhydride crystals.

This two-stage reaction proceeds rapidly in tubular reactors, yielding high purity isatoic anhydride with well-developed crystals suitable for filtration and drying without extensive post-treatment.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Phthalimide or phthalamic acid | 10–50% aqueous solution |

| Alkali hydroxide | Sodium hydroxide, ~1.1 mol per mol substrate | Controls hydrolysis |

| Hypohalite | Sodium hypochlorite, 8–15% by weight | Added after ~95% hydrolysis |

| Temperature | 20–45 °C (stage c), 30–45 °C (stage d) | Reaction and acidification stages |

| Residence time | 10–180 seconds (hypohalite addition to acid) | Fast reaction reduces by-products |

| Acid for neutralization | HCl, H2SO4, p-toluenesulfonic acid, others | 1–1.2 equivalents; avoids decomposition |

| Product isolation | Filtration of crystal mash | Coarse, filterable crystals with low moisture |

This method is noted for its improved yield, purity, safer operation, and scalability.

Introduction of the Methanesulfonamido Group

The methanesulfonamido substituent is typically introduced via sulfonamide chemistry involving methanesulfonyl chloride and amine derivatives:

- Methanesulfonyl chloride reacts with an amine (e.g., tert-butylamine) to form methanesulfonamide intermediates.

- Metalation of methanesulfonamide derivatives (e.g., using lithium diisopropylamide, LDA) generates nucleophilic species for further functionalization.

- These intermediates can then be reacted with electrophilic partners such as benzaldehyde or isatoic anhydride derivatives to form the target sulfonamido compounds.

This approach is effective for constructing complex sulfonamide structures and allows for selective C-H activation and substitution.

Direct Synthesis of 5-Methanesulfonamido-isatoic Anhydride

A practical synthetic route to this compound involves:

- Reacting isatoic anhydride with N-(3-aminophenyl)methanesulfonamide under controlled conditions.

- Use of triethyl orthoacetate as a reagent in a sealed tube, followed by heating to promote cyclization and substitution.

- Subsequent purification by recrystallization or chromatographic methods yields the desired quinazolinone derivatives bearing the methanesulfonamido group.

This method typically achieves moderate to good yields (around 60–70%) and provides compounds with high purity suitable for biological evaluation.

Comparative Data Table of Preparation Methods

Research Findings and Practical Notes

- The continuous production method for isatoic anhydride offers significant advantages in terms of reaction speed, purity, and crystal quality, which are critical for subsequent functionalization steps.

- Metalation techniques for methanesulfonamide derivatives provide a versatile route to sulfonamido-functionalized compounds, enabling selective substitution at desired positions on aromatic or heterocyclic cores.

- The direct reaction of isatoic anhydride with methanesulfonamido-substituted anilines under heating conditions is a reliable synthetic route to this compound and related quinazolinone derivatives.

- Acid choice and control of pH during synthesis are crucial to avoid side reactions and ensure product stability, especially when using strong oxidants or hypohalites.

Q & A

Q. What computational tools predict the reactivity of this compound in drug synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.